![molecular formula C16H12F3N5S2 B2359721 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338414-86-1](/img/structure/B2359721.png)
1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is an intriguing chemical compound with diverse structural components This compound falls under the categories of triazoles and thienopyrazoles, which are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole involves several key steps
Step 1: : The formation of the 1,2,4-triazole ring may involve the reaction of a hydrazine derivative with a suitable aldehyde or ketone in the presence of an acidic catalyst.
Step 2: : The synthesis of the thienopyrazole ring could be achieved by a cyclization reaction involving a thioamide and a diazocarbonyl compound.
Step 3: : Subsequent methylation and trifluoromethylation steps can be carried out using reagents such as methyl iodide and trifluoromethyl iodide, respectively.
Step 4: : The final assembly of the compound can be accomplished through a coupling reaction, possibly facilitated by a palladium catalyst.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would require optimization for scale-up. This could involve continuous flow synthesis, solvent optimization, and the use of more efficient and cost-effective catalysts. Ensuring the purity of the final product through crystallization or chromatography techniques would also be critical in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole can participate in various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the triazole or pyrazole rings, altering their electronic properties.
Substitution: : The aromatic rings within the compound are susceptible to electrophilic and nucleophilic substitution reactions, which can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are potential reducing agents.
Substitution Reagents: : Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products
The major products from these reactions depend on the specific functional group being targeted. For instance, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce groups such as nitro, sulfonate, or halogen atoms into the aromatic rings.
Scientific Research Applications
1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole has shown promise in various fields of scientific research:
Chemistry: : This compound can serve as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology: : The compound has potential as a bioactive molecule, potentially exhibiting antimicrobial, antifungal, or anticancer properties due to its structural components.
Medicine: : Given its potential biological activities, this compound may be investigated as a lead compound for the development of new therapeutic agents.
Industry: : In the industrial sector, this compound could be used in the development of new materials, coatings, or as a specialty chemical in various applications.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole would depend on its specific application. possible mechanisms could include:
Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: : It could interact with specific receptors, altering cellular signaling pathways and modulating biological responses.
DNA Intercalation: : The aromatic rings may enable the compound to intercalate into DNA, potentially disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide: : Similar triazole structure but lacks the thienopyrazole and trifluoromethyl groups.
4-phenyl-5-thienyl-4H-1,2,4-triazole-3-thiol: : Contains the thienyl and triazole rings, but with different substituents.
1H-pyrazole-3-carboxylic acid: : A simpler pyrazole derivative with different functional groups.
Highlighting Uniqueness
The uniqueness of 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole lies in its combination of multiple functional groups, which confer distinctive chemical properties and potential biological activities not found in simpler analogs.
There you go—a comprehensive look at a compound that packs a punch in the world of chemistry and beyond
Properties
IUPAC Name |
1-methyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5S2/c1-23-14-10(12(22-23)16(17,18)19)8-11(26-14)13-20-21-15(25-2)24(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXYMJAYOJQAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(N3C4=CC=CC=C4)SC)C(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2359639.png)
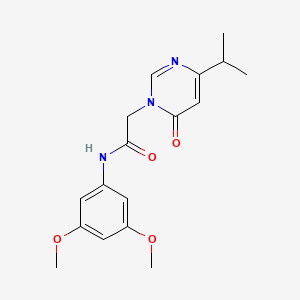
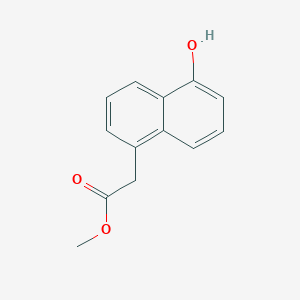
![N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2359643.png)
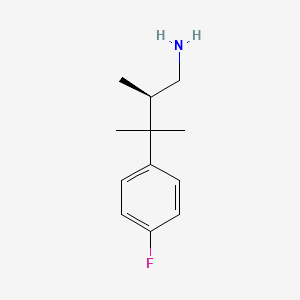
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)
![2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE](/img/structure/B2359653.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)
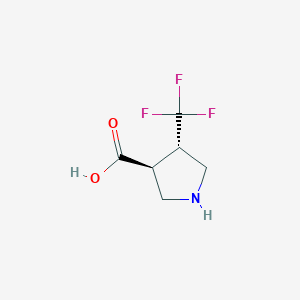
![5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)
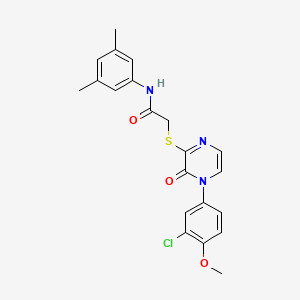
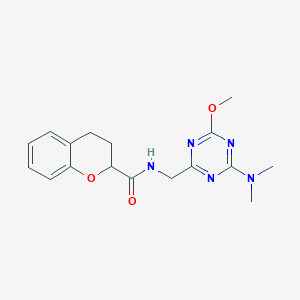
![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)
